4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a tetrahydroisoquinoline sulfonyl group, and a carboxamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a part of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in a range of biological activities . The specific interactions and changes resulting from this compound’s action are subjects of ongoing research.
Biochemical Pathways
Thiq analogs are known to impact a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Tetrahydroisoquinoline Sulfonyl Group: This step involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated tetrahydroisoquinoline with the chromene core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the chromene core using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.
Reduction: Reduced chromene derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the chromene and carboxamide moieties.
4H-Chromene-2-carboxamide: Lacks the tetrahydroisoquinoline sulfonyl group.
Uniqueness
The unique combination of the chromene core, tetrahydroisoquinoline sulfonyl group, and carboxamide moiety in 4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide provides it with distinct chemical and biological properties that are not observed in its simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-18-13-20(28-19-8-4-3-7-17(18)19)21(25)22-10-12-29(26,27)23-11-9-15-5-1-2-6-16(15)14-23/h1-8,13H,9-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUOKOWPCWLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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